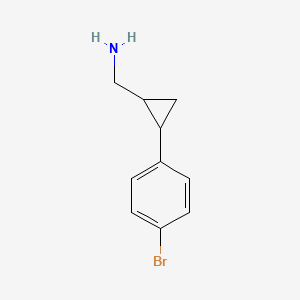

(2-(4-Bromophenyl)cyclopropyl)methanamine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H12BrN |

|---|---|

Molekulargewicht |

226.11 g/mol |

IUPAC-Name |

[2-(4-bromophenyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2 |

InChI-Schlüssel |

JDPOCUFHXPTLJW-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C1C2=CC=C(C=C2)Br)CN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (2-(4-Bromophenyl)cyclopropyl)methanamine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

(2-(4-Bromophenyl)cyclopropyl)methanamine , a substituted cyclopropylamine, has emerged as a valuable building block in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research.[1] Its unique structural motif, combining the rigidity of a cyclopropane ring with the synthetic versatility of a primary amine and the reactivity of a brominated phenyl group, offers a compelling scaffold for the development of novel bioactive compounds. This guide provides a comprehensive overview of its chemical structure, stereochemical considerations, physicochemical properties, synthesis, and applications, with a focus on its utility in drug discovery.

Molecular Structure and Stereochemistry

(2-(4-Bromophenyl)cyclopropyl)methanamine possesses a core structure featuring a cyclopropane ring substituted with a 4-bromophenyl group at the C2 position and a methanamine (-CH₂NH₂) group. The presence of two substituents on the cyclopropane ring gives rise to geometric isomerism, namely cis and trans diastereomers. The relative orientation of the 4-bromophenyl and methanamine groups dictates the overall topology of the molecule and, consequently, its interaction with biological targets.

The trans isomer is often the focus of synthetic efforts in medicinal chemistry, as it can mimic the extended conformation of phenethylamine side chains found in many neurotransmitters and psychoactive drugs.[2][3] This structural analogy has led to the exploration of trans-2-arylcyclopropylamines as potent and selective modulators of various central nervous system (CNS) targets.[4][5][6]

Stereochemical Landscape of (2-(4-Bromophenyl)cyclopropyl)methanamine:

Caption: General scheme for the synthesis of the cyclopropanecarboxylic acid intermediate.

This cyclopropanation reaction, often catalyzed by rhodium(II) or copper(II) complexes, typically yields a mixture of cis and trans diastereomers of the corresponding cyclopropanecarboxylate ester. [7][8][9]The diastereomeric ratio can be influenced by the choice of catalyst and reaction conditions. The resulting ester is then hydrolyzed to the carboxylic acid, which serves as a key intermediate for the introduction of the amine functionality.

Introduction of the Methanamine Group

The Curtius rearrangement is a reliable and widely used method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. [10]This transformation proceeds through an acyl azide and an isocyanate intermediate.

Experimental Protocol: Synthesis of trans-(2-(4-Bromophenyl)cyclopropyl)methanamine (Illustrative)

Step 1: Synthesis of trans-2-(4-Bromophenyl)cyclopropanecarboxylic Acid

-

To a solution of 4-bromostyrene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄).

-

Slowly add a solution of ethyl diazoacetate in the same solvent at a controlled temperature (e.g., 0 °C to room temperature). The slow addition is crucial to minimize the formation of diethyl maleate and fumarate.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to separate the cis and trans isomers of ethyl 2-(4-bromophenyl)cyclopropanecarboxylate.

-

Hydrolyze the isolated trans-ester using a base (e.g., NaOH or KOH) in an alcohol/water mixture.

-

Acidify the reaction mixture to precipitate the trans-2-(4-bromophenyl)cyclopropanecarboxylic acid, which can be purified by recrystallization.

Step 2: Curtius Rearrangement to form trans-(2-(4-Bromophenyl)cyclopropyl)methanamine

-

Activate the carboxylic acid by converting it to an acyl chloride (e.g., using oxalyl chloride or thionyl chloride) or a mixed anhydride.

-

React the activated carboxylic acid with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide. Caution: Acyl azides can be explosive and should be handled with care.

-

Thermally induce the Curtius rearrangement by heating the acyl azide in an inert solvent (e.g., toluene). This will generate the corresponding isocyanate.

-

The isocyanate can be trapped with a suitable alcohol (e.g., tert-butanol) to form a stable Boc-protected amine, which can be subsequently deprotected under acidic conditions (e.g., HCl in dioxane).

-

Alternatively, the isocyanate can be hydrolyzed directly with aqueous acid to yield the primary amine.

-

Purify the final product by extraction and either distillation or crystallization of its salt form (e.g., hydrochloride).

This synthetic sequence allows for the stereocontrolled synthesis of the desired trans isomer, which is often of greater interest in medicinal chemistry. [11]

Applications in Drug Discovery and Development

The (2-arylcyclopropyl)methanamine scaffold is a privileged structure in medicinal chemistry, particularly for targeting CNS receptors. [4][5]The constrained cyclopropane ring can impart favorable properties such as increased metabolic stability and improved receptor binding affinity and selectivity.

While specific applications of (2-(4-Bromophenyl)cyclopropyl)methanamine are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of a variety of biologically active molecules. The 4-bromophenyl moiety serves as a versatile handle for further functionalization via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the rapid generation of diverse compound libraries.

Potential Therapeutic Areas:

-

Antidepressants and Anxiolytics: The parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), is a well-known monoamine oxidase inhibitor (MAOI) used as an antidepressant. [2]Analogs of (2-(4-Bromophenyl)cyclopropyl)methanamine could be explored for similar activities or as modulators of other CNS targets like serotonin and dopamine receptors. [3][4][5][6][12]* Antipsychotics: The 2-phenylcyclopropylmethylamine scaffold has been investigated for the development of dopamine D2 receptor partial agonists, a key mechanism of action for third-generation antipsychotics. [4]* Agrochemicals: The structural motifs present in this compound are also found in some pesticides and herbicides, suggesting its potential as a building block in the development of new agrochemicals. [1] Logical Flow of Application in Drug Discovery:

Caption: Role of the title compound in a typical drug discovery workflow.

Safety and Handling

As with any chemical reagent, (2-(4-Bromophenyl)cyclopropyl)methanamine should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the data for related compounds, it should be considered as a potential irritant to the skin, eyes, and respiratory tract. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-(4-Bromophenyl)cyclopropyl)methanamine is a synthetically versatile building block with significant potential in the fields of medicinal chemistry and agrochemical research. Its rigid cyclopropane core, coupled with the reactive handles of a primary amine and a brominated aromatic ring, provides a robust platform for the design and synthesis of novel bioactive compounds. The stereoselective synthesis of its trans isomer is of particular importance for applications targeting CNS receptors. Further exploration of the chemistry and biological activity of derivatives of this compound is likely to yield new and valuable therapeutic agents and agrochemicals.

References

-

Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. J Org Chem. 2020 Oct 2;85(19):12692-12702. [Link]

-

2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. J Med Chem. 2021 Dec 9;64(23):17239-17258. [Link]

-

2-Phenylcyclopropylmethylamine Derivatives as Dopamine D 2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Request PDF. [Link]

-

Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). PMC.[Link]

-

Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands. PubMed.[Link]

-

(4-Bromophenyl)(cyclopropyl)methanamine: A Versatile Building Block. Chemical Supplier.[Link]

-

2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D 3 R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. MDPI.[Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.[Link]

-

An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed.[Link]

-

Buchner ring expansion. Wikipedia.[Link]

-

Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed.[Link]

-

Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PMC.[Link]

-

trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein J Org Chem.[Link]

- US Patent 6,262,053 B1.

-

Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Publishing.[Link]

-

Cyclopropylamine. NIST WebBook.[Link]

-

trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. PMC.[Link]

- Phosphorous derivatives as kinase inhibitors.

-

Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Iraqi Journal of Pharmaceutical Sciences.[Link]

-

Pyrazole metal complex for absorbing carbon dioxide, method for preparing pyrazole metal complex, and method for absorption of carbon dioxide. Patent US-12179171-B2 - PubChem.[Link]

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC.[Link]

-

trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journals.[Link]

-

Supplementary Information. RSC.[Link]

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI.[Link]

-

(4-Bromophenyl)[4-({(2E)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone. PubChem.[Link]

-

Novel trans-2-aryl-cyclopropylamine analogues as potent and selective dipeptidyl peptidase IV inhibitors. PubMed.[Link]

-

Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. ResearchGate.[Link]

-

Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PMC.[Link]

-

Enantioselective synthesis of 2-indolyl methanamine derivatives through disulfonimide-catalyzed Friedel–Crafts C2-alkylation of 3-substituted indoles with imines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

Congenericity of Claimed Compounds in Patent Applications. MDPI.[Link]

-

Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. ETH Zürich.[Link]

- Process for producing a high gloss coated paper.

-

Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. University of Rochester.[Link]

-

Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Semantic Scholar. [https://www.semanticscholar.org/paper/Facile-synthesis-of-N-(-4-bromophenyl)-1-(-3-via-Rizwan-Rasool/9a8f5e7e6f8b9d1b8c6e9a3d4c5e3f2a1b7e8d9c]([Link]

-

Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. TSI Journals.[Link]-biological-activity-of-44bromophenyl24--10422.html)

Sources

- 1. longdom.org [longdom.org]

- 2. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family [beilstein-journals.org]

- 4. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchner ring expansion - Wikipedia [en.wikipedia.org]

- 8. Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. sas.rochester.edu [sas.rochester.edu]

- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

Foreword: Re-evaluating a Classic Scaffold for Modern Therapeutic Challenges

An In-Depth Technical Guide on (2-(4-Bromophenyl)cyclopropyl)methanamine as a Tranylcypromine Analog

For decades, tranylcypromine (TCP) has held a significant, albeit niche, position in the psychopharmacological armamentarium. As a non-selective, irreversible inhibitor of monoamine oxidase (MAO), its potent antidepressant effects are well-established, particularly in cases of treatment-resistant depression.[1][2][3] However, its clinical utility is hampered by a narrow therapeutic window, significant dietary restrictions due to the risk of tyramine-induced hypertensive crises (the "cheese effect"), and a propensity for numerous drug-drug interactions.[3][][]

This guide delves into the scientific rationale and technical considerations for the development of TCP analogs, focusing specifically on (2-(4-Bromophenyl)cyclopropyl)methanamine . The core objective in designing such analogs is to refine the pharmacological profile of the parent compound—to enhance selectivity for MAO-A or MAO-B, mitigate off-target effects, and explore novel therapeutic avenues. The discovery that the TCP scaffold also potently inhibits Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers, has invigorated research into these fascinating molecules, extending their potential far beyond neuroscience.[6][7][8][9]

This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive overview of the synthesis, structural characteristics, and pharmacological rationale for investigating (2-(4-Bromophenyl)cyclopropyl)methanamine, not merely as a "me-too" compound, but as a probe for understanding the nuanced structure-activity relationships that govern inhibition of flavin-dependent amine oxidases.

The Rationale for Phenyl Ring Substitution: A Strategy for Modulating Potency and Selectivity

The trans-2-phenylcyclopropylamine core is the pharmacophore responsible for the mechanism-based inactivation of MAO.[8] However, the phenyl ring is not mere structural ballast; it is a critical component for molecular recognition within the enzyme's active site. Substitutions on this ring can dramatically alter a compound's properties.

Studies on analogs such as 4-fluorotranylcypromine and 4-methoxytranylcypromine have demonstrated that substitution at the para-position can protect against metabolic hydroxylation and, in some cases, increase potency for both MAO-A and MAO-B.[10][11] For instance, 4-fluorotranylcypromine was found to be approximately 10 times more potent than tranylcypromine at inhibiting both MAO isoforms in vitro.[11]

The introduction of a bromine atom at the 4-position, as in (2-(4-Bromophenyl)cyclopropyl)methanamine, serves several strategic purposes:

-

Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the phenyl ring and influence its interaction with amino acid residues in the active site.

-

Steric Bulk: The larger size of bromine compared to hydrogen or fluorine can enforce a different binding orientation, potentially favoring one MAO isoform over the other.

-

Metabolic Stability: Like fluorine, bromine can block a potential site of metabolism, potentially leading to a longer half-life and improved pharmacokinetic profile.

Therefore, (2-(4-Bromophenyl)cyclopropyl)methanamine represents a logical next step in the systematic exploration of the TCP scaffold.

Synthesis and Physicochemical Characterization

While this specific analog is a commercially available research chemical, understanding its synthesis provides insight into the production of related compounds. A plausible and robust synthetic route can be proposed based on established organometallic and aminomethylation methodologies.

Proposed Synthetic Pathway

A logical approach involves the cyclopropanation of a substituted styrene followed by functional group manipulation to install the required aminomethyl group.

Caption: Proposed synthetic workflow for (2-(4-Bromophenyl)cyclopropyl)methanamine.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each step confirms readiness for the subsequent transformation.

Step 1: Synthesis of Ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate

-

Reactor Setup: To a dry, inert-atmosphere flask, add 4-bromostyrene (1.0 eq) and a suitable catalyst, such as Rhodium(II) acetate dimer (0.01 eq), in anhydrous dichloromethane (DCM).

-

Reagent Addition: Slowly add a solution of ethyl diazoacetate (1.1 eq) in DCM to the reaction mixture at 0 °C over 2-3 hours using a syringe pump. Causality: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the 4-bromostyrene spot indicates completion.

-

Workup & Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target ester. Self-Validation: Characterize the product by ¹H NMR and Mass Spectrometry to confirm the presence of the cyclopropane ring and ester group.

Step 2: Synthesis of 2-(4-Bromophenyl)cyclopropane-1-carboxamide

-

Saponification: Dissolve the ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide. Heat the mixture to reflux until TLC analysis shows complete consumption of the starting material.

-

Acidification & Extraction: Cool the reaction mixture and acidify with 1M HCl to precipitate the carboxylic acid. Extract the acid into ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to dryness.

-

Amidation: Dissolve the crude carboxylic acid in DCM and add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir for 1 hour. Slowly add this solution to a cooled (0 °C) solution of concentrated aqueous ammonia.

-

Isolation: Extract the resulting amide with DCM, wash with brine, dry over sodium sulfate, and concentrate. Recrystallize if necessary. Self-Validation: Confirm the structure via IR spectroscopy (presence of amide C=O and N-H stretches) and ¹H NMR.

Step 3: Reduction to (2-(4-Bromophenyl)cyclopropyl)methanamine

-

Reactor Setup: To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add a solution of the amide from Step 2 in THF. Causality: LiAlH₄ is a powerful reducing agent that will convert the amide to the primary amine. The reaction is highly exothermic and reactive with water, necessitating anhydrous conditions and slow addition.

-

Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup).

-

Purification: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate and purify the crude amine by distillation or column chromatography to yield the final product. Self-Validation: Final product confirmation via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry.

Physicochemical Data

The structural and chemical properties of the target compound are summarized below.

| Property | Value | Source |

| CAS Number | 1226233-35-7 | [12] |

| Molecular Formula | C₁₀H₁₂BrN | [12] |

| Molecular Weight | 226.11 g/mol | [12] |

| SMILES | C1=C(C=CC(=C1)Br)C2CC2CN | [12] |

| Predicted LogP | 2.51 | [12] |

| Topological Polar Surface Area | 26.02 Ų | [12] |

Caption: Chemical structure of (2-(4-Bromophenyl)cyclopropyl)methanamine.

Predicted Pharmacological Profile and Mechanism of Action

The pharmacology of this analog can be predicted based on the well-understood mechanism of tranylcypromine and the established structure-activity relationships of related compounds.

Mechanism of Irreversible MAO Inhibition

Cyclopropylamines are classic mechanism-based inactivators, or "suicide inhibitors," of MAO.[13][14] The inhibition process is a multi-step event that results in a permanent, covalent modification of the enzyme's flavin adenine dinucleotide (FAD) cofactor.

-

Initial Binding: The inhibitor binds non-covalently to the active site of MAO.

-

Oxidation: The enzyme's FAD cofactor oxidizes the amine, initiating a single-electron transfer process. This generates a radical cation intermediate.

-

Ring Opening: The strained cyclopropyl ring undergoes homolytic cleavage, opening to form a more stable radical species.

-

Covalent Adduction: This reactive radical then forms a covalent bond with the N5 atom of the FAD cofactor, permanently inactivating the enzyme.[][]

The restoration of enzyme activity requires the synthesis of new MAO protein, which is why the biological effects of irreversible inhibitors like TCP persist long after the drug has been cleared from plasma.[]

Sources

- 1. dro.deakin.edu.au [dro.deakin.edu.au]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 9. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suicidal Inhibition Kinetics of MAO by Tranylcypromine Enantiomers [yakhak.org]

Role of (2-(4-Bromophenyl)cyclopropyl)methanamine in LSD1 inhibition

An In-Depth Technical Guide to the Role of (2-(4-Bromophenyl)cyclopropyl)methanamine in LSD1 Inhibition

Abstract

Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical epigenetic regulator and a high-value therapeutic target, particularly in oncology. Its role in demethylating histone and non-histone proteins is integral to the control of gene expression, and its dysregulation is a hallmark of numerous cancers. This guide provides a comprehensive technical overview of LSD1 inhibition, centering on (2-(4-Bromophenyl)cyclopropyl)methanamine, a potent analog of the archetypal inhibitor tranylcypromine (TCP). We will dissect the mechanism of irreversible covalent inhibition, explore the structure-activity relationships that confer potency and selectivity, and detail the essential in vitro and in vivo methodologies required to characterize and validate novel inhibitors of this class. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of epigenetic modulators for therapeutic intervention.

The Central Role of LSD1 in Epigenetic Regulation and Disease

First identified in 2004, Lysine-Specific Demethylase 1 (LSD1) was the first histone demethylase to be discovered, revealing that histone methylation is a dynamic and reversible process.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and, in different contexts, H3K9me1/2.[1][3][4]

-

Transcriptional Repression and Activation: When part of the CoREST repressor complex, LSD1 demethylates H3K4, an active transcription mark, leading to gene silencing.[3][5] Conversely, when associated with nuclear receptors like the androgen receptor, its substrate specificity can switch to H3K9, a repressive mark, thereby functioning as a transcriptional coactivator.[6][7]

-

Pathological Implications: The importance of LSD1 is underscored by its overexpression in a wide array of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast, prostate, and neuroblastoma.[1][2][6] Elevated LSD1 levels are often correlated with poor prognosis, as they contribute to a block in cellular differentiation and promote proliferation, invasion, and therapy resistance.[1][2][3] This central role in oncogenesis establishes LSD1 as a compelling target for therapeutic development.[3][8]

(2-(4-Bromophenyl)cyclopropyl)methanamine: A Tranylcypromine-Based Covalent Inhibitor

The discovery that the monoamine oxidase (MAO) inhibitor trans-2-phenylcyclopropylamine (tranylcypromine, TCP) also inhibits LSD1 paved the way for the development of a major class of covalent inhibitors.[5][6] (2-(4-Bromophenyl)cyclopropyl)methanamine (CAS 1226233-35-7) is a key example of a second-generation analog designed for improved potency and selectivity.[9]

Mechanism of Irreversible Inhibition

TCP and its derivatives function as mechanism-based inactivators, or "suicide substrates." The inhibition process is a two-step mechanism:

-

Binding: The inhibitor binds to the active site of LSD1, mimicking the structure of the natural protonated lysine substrate.

-

Covalent Adduct Formation: The FAD cofactor in the enzyme's active site oxidizes the inhibitor's cyclopropylamine moiety. This initiates a strain-induced ring-opening, generating a reactive radical intermediate.[10] This intermediate then rapidly forms a stable, covalent bond with the N5 atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme.[5][7][10][11]

Caption: Mechanism of irreversible LSD1 inhibition by a TCP analog.

Structure-Activity Relationship (SAR)

The catalytic pocket of LSD1 is significantly larger than that of MAO-A or MAO-B.[7] This structural difference is the cornerstone of designing selective LSD1 inhibitors. Modifications to the TCP scaffold, particularly on the phenyl ring, can enhance interactions with LSD1-specific residues, thereby increasing potency and selectivity.

The introduction of a 4-bromophenyl group in (2-(4-Bromophenyl)cyclopropyl)methanamine serves this purpose. The bromine atom can engage in halogen bonding or occupy hydrophobic pockets within the active site that are absent in MAOs. This strategy has been successfully employed to develop numerous potent and selective inhibitors, with many advancing into clinical trials.[1][4][5][12]

Preclinical Characterization: A Methodological Guide

Evaluating the potential of an LSD1 inhibitor like (2-(4-Bromophenyl)cyclopropyl)methanamine requires a tiered approach, moving from direct enzyme inhibition to cellular effects and finally to in vivo efficacy.

In Vitro Biochemical Assays

The initial step is to quantify the direct inhibitory effect on purified LSD1 enzyme. Several robust methods are available.

| Assay Method | Principle | Advantages | Disadvantages |

| Peroxidase-Coupled Assay [13][14] | Measures H₂O₂, a byproduct of demethylation, via a fluorescent or colorimetric reaction catalyzed by horseradish peroxidase (HRP). | Well-established, high-throughput, relatively low cost. | Indirect; potential for interference from redox-active or thiol-containing compounds. |

| Formaldehyde Dehydrogenase Assay [13] | Measures formaldehyde, the other reaction byproduct, via its oxidation to formate, which is coupled to NADH production. | Continuous, real-time measurement. | Can have lower sensitivity than other methods. |

| Antibody-Based Assays (HTRF/DELFIA) [13][14][15] | Uses specific antibodies to detect the demethylated histone substrate, often employing FRET or lanthanide fluorescence. | High sensitivity and specificity; direct detection of product. | Higher cost due to reliance on specific antibodies and proprietary reagents. |

| Mass Spectrometry [13] | Directly measures the mass change between the methylated substrate and the demethylated product. | Label-free, highly sensitive, direct evidence. | Requires specialized instrumentation, lower throughput. |

This protocol is a standard, high-throughput method for determining the IC₅₀ value of an inhibitor.

-

Compound Preparation: Prepare a serial dilution of (2-(4-Bromophenyl)cyclopropyl)methanamine in 100% DMSO, typically starting from 1 mM.

-

Plate Setup: Add 2.5 µL of the diluted compounds to the wells of a black, 384-well microplate. Include controls for no enzyme (background) and no inhibitor (100% activity).

-

Enzyme Incubation: Prepare a solution of recombinant human LSD1 enzyme in assay buffer (e.g., 50 mM HEPES, pH 7.5). Add 40 µL to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Prepare a substrate solution containing a dimethylated H3K4 peptide substrate (e.g., H3K4me2), Horseradish Peroxidase (HRP), and a fluorescent HRP substrate like Amplex Red.

-

Measurement: Initiate the demethylation reaction by adding 10 µL of the substrate solution to each well. Immediately place the plate in a microplate reader and measure the increase in fluorescence (Excitation: ~530 nm, Emission: ~595 nm) kinetically over 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) for each well. Normalize the rates to the no-inhibitor control and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: High-throughput workflow for an in vitro LSD1 inhibition assay.

Cellular Assays

Cell-based assays are critical for confirming that an inhibitor can engage its target in a biological context and elicit the desired phenotypic response.

In Acute Myeloid Leukemia (AML), LSD1 inhibition is known to overcome a critical differentiation block.[16] This provides a clear phenotypic endpoint that can be correlated with target engagement.

Caption: Workflow for cell-based evaluation of an LSD1 inhibitor in AML.

-

Cell Culture: Culture an AML cell line (e.g., THP-1) under standard conditions.

-

Treatment: Seed cells at an appropriate density and treat with a serial dilution of (2-(4-Bromophenyl)cyclopropyl)methanamine for 72-96 hours.

-

Staining: Harvest the cells and wash with a suitable buffer (e.g., PBS with 2% FBS). Incubate the cells with a fluorophore-conjugated antibody against a myeloid differentiation marker, such as CD11b, for 30 minutes on ice.[1][2][16]

-

Acquisition: Wash the cells to remove unbound antibody and analyze them on a flow cytometer.

-

Analysis: Gate on the live cell population and quantify the percentage of CD11b-positive cells or the mean fluorescence intensity (MFI) of CD11b. Plot the differentiation marker induction against inhibitor concentration to determine the EC₅₀.

In Vivo Efficacy Models

Demonstrating anti-tumor activity in animal models is the final preclinical step.

-

Xenograft Models: These are the most common models for oncology. Human cancer cells (e.g., the AML cell line MV-4-11) are subcutaneously or systemically implanted into immunodeficient mice (e.g., BALB/c nude mice).[17] Once tumors are established, mice are treated with the inhibitor via a clinically relevant route (e.g., oral gavage). Tumor volume and animal weight are monitored over time to assess efficacy and toxicity.[17]

-

Genetically Engineered Mouse Models (GEMMs): These models, where the disease is driven by specific genetic mutations (e.g., Jak2V617F for myeloproliferative neoplasms), can offer deeper insights into the inhibitor's effect on the disease clone and its microenvironment.[18]

-

Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-10 million cells) subcutaneously into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into vehicle control and treatment groups.

-

Treatment: Administer (2-(4-Bromophenyl)cyclopropyl)methanamine at one or more dose levels according to a predetermined schedule (e.g., once daily by oral gavage).

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight as a general measure of toxicity.

-

Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for downstream analysis (e.g., pharmacodynamics, histology).

Clinical Context and Future Perspectives

The class of TCP-based covalent inhibitors has seen significant clinical development. Molecules like iadademstat (ORY-1001) and bomedemstat (IMG-7289) have entered clinical trials for various hematological and solid tumors.[1][2][19]

Challenges and Opportunities:

-

Selectivity and Safety: While potent, ensuring high selectivity over MAOs is crucial to avoid off-target effects. Hematological toxicity, such as thrombocytopenia, has been a challenge for some LSD1 inhibitors, potentially linked to the disruption of LSD1-GFI1B protein-protein interactions.[20]

-

Combination Therapies: The future of LSD1 inhibition likely lies in combination strategies. Combining LSD1 inhibitors with other epigenetic drugs (e.g., HDAC inhibitors), chemotherapy, or immune checkpoint inhibitors has shown promise in preclinical models and is being explored clinically.[3][8][19]

-

Resistance Mechanisms: Understanding and overcoming resistance to LSD1 inhibition is an active area of research.

Conclusion

(2-(4-Bromophenyl)cyclopropyl)methanamine exemplifies a rational, structure-based approach to developing potent and selective covalent inhibitors of LSD1. Its mechanism of action is well-understood, and a robust suite of in vitro and in vivo assays exists to rigorously characterize its therapeutic potential. As our understanding of the epigenetic landscape of disease deepens, compounds of this class will continue to be vital tools for both research and clinical development, offering the potential to reverse the aberrant gene expression programs that drive cancer and other diseases.

References

-

Sarno, F., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14. Available at: [Link]

-

Weston, D. (2017). The mechanism of action of tranylcypromine and tranylcypromine analogues in clinical trials as LSD1 inhibitors. ResearchGate. Available at: [Link]

-

National Cancer Institute. Clinical Trials Using LSD1/HDAC6 Inhibitor JBI-802. National Cancer Institute. Available at: [Link]

-

Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. Available at: [Link]

-

EpigenTek. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. Available at: [Link]

-

Cui, S., et al. (2021). Potential role of LSD1 inhibitors in the treatment of sickle cell disease: a review of preclinical animal model data. American Journal of Physiology-Cell Physiology, 321(5), C835-C843. Available at: [Link]

-

Bansal, N., et al. (2023). Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. Expert Opinion on Therapeutic Targets. Available at: [Link]

-

Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science. Available at: [Link]

-

Li, Y., et al. (2024). Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy. Journal of Medicinal Chemistry. Available at: [Link]

-

Bansal, N., et al. (2023). Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. Taylor & Francis Online. Available at: [Link]

-

Fiskus, W., et al. (2016). LSD1: Biologic Roles and Therapeutic Targeting. Taylor & Francis Online. Available at: [Link]

-

Borrello, M. T., et al. (2021). Synthesis of Carboxamide-Containing Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors Targeting Acute Myeloid Leukemia. ResearchGate. Available at: [Link]

-

News-Medical.Net. (2025). Understanding the role of LSD1 in cellular processes and disease. News-Medical.Net. Available at: [Link]

-

Sarno, F., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers. Available at: [Link]

-

Li, Z., et al. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry. Available at: [Link]

-

Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. Available at: [Link]

-

DelveInsight. (2023). Lysine Specific Demethylase 1 (LSD-1) Inhibitor Pipeline Insight. DelveInsight. Available at: [Link]

-

Borrello, M. T., et al. (2021). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Molecules. Available at: [Link]

-

Patel, K., et al. (2025). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry. Available at: [Link]

-

Zheng, Y. C., et al. (2018). Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC Publishing. Available at: [Link]

-

Gari, M., et al. (2020). LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone. Clinical Cancer Research. Available at: [Link]

-

Li, Z., et al. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers. Available at: [Link]

-

Niwa, A., et al. (2022). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Scientific Reports. Available at: [Link]

-

Binda, C., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Journal of the American Chemical Society. Available at: [Link]

-

Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. Biochemistry. Available at: [Link]

Sources

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 3. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13097J [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. chemscene.com [chemscene.com]

- 10. researchgate.net [researchgate.net]

- 11. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. epigentek.com [epigentek.com]

- 16. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) of 4-Bromophenyl Cyclopropylamines: A Technical Guide to LSD1-Selective Inhibition

Executive Summary

The 4-bromophenyl cyclopropylamine (4-Br-PCPA) scaffold represents a pivotal evolution in epigenetic pharmacology. Originally derived from the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (TCP), this chemotype has been repurposed to target Lysine-Specific Demethylase 1 (LSD1/KDM1A) , a critical regulator of histone methylation in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).

This guide dissects the structural determinants that shift the pharmacological profile of cyclopropylamines from neurobiology (MAO inhibition) to oncology (LSD1 inhibition). It details the synthetic pathways, the specific role of the 4-bromo substituent in potency enhancement, and the critical N-alkylation strategies required to achieve >100-fold selectivity over MAO isoforms.

The Core Scaffold & Pharmacophore

The pharmacophore is built upon (1R, 2S)-2-phenylcyclopropylamine . The cyclopropylamine ring acts as a "suicide substrate" or mechanism-based inactivator. Upon oxidation by the flavin adenine dinucleotide (FAD) cofactor within the enzyme pocket, the ring opens to form a covalent adduct with FAD, permanently disabling the enzyme.

SAR Architecture

The structure-activity relationship is governed by three distinct vectors:

-

Vector A (The Warhead): The cyclopropylamine ring.[1][2] Essential for covalent binding.

-

Vector B (The Electronic Tuner): The phenyl ring substituents.[2][3][4][5][6][7] The 4-bromo group is critical here. It occupies a hydrophobic pocket unique to LSD1 and provides electronic modulation that facilitates the single-electron transfer (SET) mechanism required for ring opening.

-

Vector C (The Selectivity Switch): The amine nitrogen. Unsubstituted amines (primary) inhibit both MAO and LSD1. N-alkylation with bulky hydrophobic groups exploits the larger active site volume of LSD1 compared to the sterically constricted MAO active sites.

Figure 1: The three primary vectors governing the SAR of 4-bromophenyl cyclopropylamines.

Detailed SAR Analysis

The 4-Bromo Substituent Effect

Why bromine? In comparative studies between unsubstituted TCP and halogenated derivatives, the 4-bromo analog consistently outperforms the parent compound and 4-fluoro analogs in LSD1 inhibition.

-

Potency: 4-Br-PCPA exhibits a

in the sub-micromolar range for LSD1, often 5-10x more potent than unsubstituted PCPA. -

Mechanism: The bromine atom provides a specific lipophilic interaction with the methionine-rich hydrophobic sub-pocket of LSD1 (Met332, Leu659). Furthermore, the electron-withdrawing nature of the halogen lowers the pKa of the amine slightly and influences the oxidation potential of the cyclopropane ring, facilitating the initial single-electron transfer step to FAD.

Stereochemistry: The (1R, 2S) Preference

While commercial tranylcypromine is a racemate, the biological activity is stereospecific.

-

MAO Inhibition: Generally favors the trans-(1S, 2R) isomer.

-

LSD1 Inhibition: The (1R, 2S) isomer (and its derivatives) typically forms the most stable inhibitory adduct with FAD. Synthetic protocols targeting LSD1 inhibitors must prioritize enantioselective synthesis or chiral resolution to isolate this isomer.

The "Selectivity Switch": N-Alkylation

This is the most critical modification for drug development.

-

Primary Amines (-NH2): Potent MAO-A/B inhibitors (antidepressant side effects).

-

N-Benzylation/N-Alkylation: The LSD1 active site possesses a large, open cavity near the entrance, unlike the "bottleneck" structure of MAO. Attaching bulky groups (e.g., 4-cyanobenzyloxy, piperidine linkers) to the nitrogen allows the molecule to retain LSD1 affinity while being sterically rejected by MAO.

Data Summary: Impact of Substitution

| Compound | Structure | LSD1 IC50 (µM) | MAO-A IC50 (µM) | Selectivity (MAO/LSD1) |

| TCP (Tranylcypromine) | Unsubstituted | 2.5 | 0.012 | 0.005 (MAO selective) |

| 4-Br-PCPA | 4-Bromo | 0.45 | 0.05 | ~0.1 (Mixed) |

| N-Alkylated 4-Br Derivative | 4-Br + N-benzyl | 0.094 | >100 | >1000 (LSD1 Selective) |

Note: Values are representative aggregates from varying assay conditions cited in literature (See References 1, 3).

Mechanism of Action: Beyond Simple Adducts

The inhibition of LSD1 by 4-bromophenyl cyclopropylamines is not a simple lock-and-key interaction; it is a chemical reaction.

-

Oxidation: The FAD cofactor oxidizes the amine to an imine radical cation.

-

Ring Opening: The cyclopropyl ring undergoes homolytic fission.

-

Adduct Formation: The opened ring forms a covalent bond with the C(4a) or N(5) position of the FAD cofactor.

Advanced Insight: Grob Fragmentation Recent structural studies have revealed that certain "precision" inhibitors (specifically those with meta-substitutions on the phenyl ring relative to the warhead) can undergo a Grob fragmentation of the inhibitor-FAD adduct. This fragmentation is a resistance mechanism in some contexts but also represents a unique mode of irreversible inactivation distinct from the standard stable adducts formed by MAO inhibitors.

Figure 2: Kinetic mechanism of LSD1 inactivation by 4-bromophenyl cyclopropylamines.

Experimental Protocols

Synthesis of trans-2-(4-bromophenyl)cyclopropylamine

Self-Validating Protocol: This route utilizes the Curtius rearrangement, which prevents the racemization often seen in other amide-to-amine conversions.

Reagents: 4-Bromostyrene, Ethyl diazoacetate (EDA), Rh2(OAc)4 (catalyst), NaOH, SOCl2, NaN3, t-BuOH, HCl.

-

Cyclopropanation:

-

To a refluxing solution of 4-bromostyrene (10 mmol) and Rh2(OAc)4 (1 mol%) in DCM, add ethyl diazoacetate (12 mmol) dropwise over 4 hours.

-

Validation: Slow addition minimizes dimerization of EDA.

-

Result: Mixture of cis/trans ethyl 2-(4-bromophenyl)cyclopropanecarboxylate.

-

-

Hydrolysis & Separation:

-

Curtius Rearrangement:

-

Reflux the pure trans-acid with SOCl2 to form the acid chloride. Remove excess SOCl2 in vacuo.

-

Dissolve in acetone/water, add NaN3 (1.5 eq) at 0°C to form the acyl azide.

-

Heat the acyl azide in toluene (90°C) until N2 evolution ceases (formation of Isocyanate).

-

-

Hydrolysis to Amine:

-

Add HCl (aq) to the isocyanate solution and reflux for 1 hour.

-

Basify with NaOH and extract with ether.[3]

-

Yield: trans-2-(4-bromophenyl)cyclopropylamine as a pale yellow oil. Convert to HCl salt for stability.

-

LSD1 Inhibition Assay (LSD1-Glo Method)

This assay measures the production of H2O2 (a byproduct of LSD1 activity) coupled to a horseradish peroxidase (HRP) luminescent readout.

-

Buffer Preparation: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

Enzyme Incubation:

-

Incubate Recombinant Human LSD1 (50 nM) with varying concentrations of 4-Br-PCPA (0.001 µM to 100 µM) for 30 minutes at Room Temperature.

-

Control: Use Tranylcypromine (TCP) as a positive control.

-

-

Substrate Addition:

-

Add H3K4me1 peptide substrate (20 µM). Incubate for 60 minutes.

-

-

Detection:

-

Add HRP/Luminol detection reagent. Read Luminescence.

-

-

Analysis:

-

Plot RLU vs. Log[Inhibitor]. Calculate IC50 using non-linear regression (GraphPad Prism).

-

References

-

Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Source: National Institutes of Health (PMC). Context: Establishes the core mechanism of FAD adduct formation and the progression from TCP to potent LSD1 inhibitors.

-

trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Source:[4][6][8] Biochemistry (ACS Publications). Context: The foundational paper identifying PCPA as an LSD1 inhibitor and characterizing the kinetics of inactivation.

-

Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. Source: ACS Medicinal Chemistry Letters. Context: Provides specific data on the 4-bromo substituent and the comparative activity of cis/trans isomers.

-

Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action. Source: Nature Communications.[9] Context: Describes the advanced "Grob fragmentation" mechanism relevant to next-generation derivatives.

-

Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Source: Organic Letters.[10] Context: Offers modern synthetic alternatives for accessing the cyclopropylamine scaffold with high diastereoselectivity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scholars@Duke publication: trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. [scholars.duke.edu]

- 9. Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance. | Broad Institute [broadinstitute.org]

- 10. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Targets and Mechanistic Profiling of (2-(4-Bromophenyl)cyclopropyl)methanamine Derivatives

Executive Summary

The development of epigenetic modulators has fundamentally shifted the landscape of targeted therapeutics. Among these, arylcyclopropylamines—specifically (2-(4-Bromophenyl)cyclopropyl)methanamine derivatives (CAS 1226233-35-7)—have emerged as highly potent, conformationally constrained pharmacophores[1]. Originally derived from the classic monoamine oxidase (MAO) inhibitor tranylcypromine (TCP), these derivatives have been structurally optimized to shift their primary biological target engagement from MAOs to Lysine-Specific Demethylase 1 (LSD1 / KDM1A) [2]. This technical guide details the molecular rationale, primary biological targets, mechanistic pathways, and the self-validating experimental protocols required to evaluate these compounds in preclinical drug development.

Molecular Rationale & Target Engagement

The core scaffold of (2-(4-Bromophenyl)cyclopropyl)methanamine integrates a rigid cyclopropane ring that dictates the spatial orientation of the amine and the aryl group.

-

The Cyclopropylmethanamine Core: The addition of a methylene spacer between the cyclopropane ring and the amine (forming a methanamine rather than a direct amine) alters the steric bulk and basicity of the molecule, reducing its affinity for the narrow catalytic clefts of MAO-A and MAO-B[3].

-

The 4-Bromo Substitution: The insertion of a bulky, electron-withdrawing bromine atom at the para-position of the phenyl ring specifically exploits a large hydrophobic pocket unique to the LSD1 active site[2]. This modification drastically enhances binding affinity and selectivity for LSD1 over off-target oxidases.

-

Stereochemical Dependency: The spatial arrangement of the cyclopropane ring is critical. Diastereomers possessing the 1S,2R configuration exhibit up to an 11-fold increase in LSD1 inhibitory potency compared to their 1R,2S counterparts[4].

Primary Biological Targets

Lysine-Specific Demethylase 1 (LSD1 / KDM1A)

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase homolog that catalyzes the demethylation of mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2)[5]. By removing these activating transcriptional marks, LSD1 generally acts as a transcriptional repressor and is frequently overexpressed in acute myeloid leukemia (AML), prostate cancer, and other malignancies[6]. (2-(4-Bromophenyl)cyclopropyl)methanamine acts as a covalent, irreversible inhibitor of LSD1. Upon entering the active site, the compound undergoes a single-electron transfer (SET) to the oxidized FAD cofactor, triggering the homolytic cleavage and opening of the strained cyclopropane ring. The resulting highly reactive radical forms a permanent covalent adduct with FAD, irreversibly blocking the enzyme's catalytic function[5].

Monoamine Oxidases (MAO-A and MAO-B)

MAO-A and MAO-B are mitochondrial enzymes responsible for the oxidative deamination of endogenous monoamines (e.g., serotonin, dopamine). Because LSD1 shares high structural homology with MAOs, these enzymes represent the primary off-targets for cyclopropylamine derivatives[6]. While the 4-bromo and methanamine modifications heavily skew selectivity toward LSD1, rigorous counter-screening against MAO-A/B remains a mandatory step in the validation workflow to prevent unwanted central nervous system (CNS) toxicity[4].

Figure 1: FAD-dependent single-electron transfer mechanism leading to irreversible LSD1 inactivation.

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating system where biochemical potency is orthogonally confirmed by cellular target engagement.

Protocol 1: In Vitro Biochemical Validation (LSD1 Inhibition Assay)

Expertise & Causality: LSD1-mediated demethylation of the H3K4me2 substrate generates hydrogen peroxide (H₂O₂) as a stoichiometric byproduct. By coupling this reaction to horseradish peroxidase (HRP) and Amplex Red, we create a highly sensitive, continuous fluorometric readout of enzyme kinetics.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS). Reconstitute recombinant human LSD1 enzyme and H3K4me2 peptide substrate.

-

Compound Incubation: Dispense 10 µL of the (2-(4-Bromophenyl)cyclopropyl)methanamine derivative (serially diluted in DMSO) into a 384-well black microplate. Add 20 µL of LSD1 enzyme (final concentration 10 nM). Incubate for 30 minutes at room temperature to allow for covalent adduct formation.

-

Reaction Initiation: Add 20 µL of a substrate mix containing H3K4me2 (final 15 µM), Amplex Red (final 50 µM), and HRP (final 1 U/mL).

-

Kinetic Readout: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 60 minutes.

-

Self-Validating Control Matrix:

-

Positive Control: Tranylcypromine (TCP) to establish baseline pan-inhibition.

-

Negative Control: DMSO vehicle to establish maximum enzyme velocity (Vmax).

-

Counter-Screen: Run the assay without LSD1 but with exogenous H₂O₂ to ensure the compound does not directly inhibit HRP (preventing false positives).

-

Protocol 2: Cellular Target Engagement (Biomarker Upregulation)

Expertise & Causality: Biochemical potency does not guarantee cellular permeability or chromatin engagement. In promyelocytic leukemia cells (e.g., NB4), LSD1 represses the expression of the transcription factor GFI1b and the surface marker CD86[4]. Quantifying the mRNA upregulation of these specific genes via RT-qPCR serves as an orthogonal, self-validating readout for intracellular LSD1 inhibition.

Step-by-Step Methodology:

-

Cell Culture: Seed NB4 human acute promyelocytic leukemia cells at

cells/mL in RPMI-1640 medium supplemented with 10% FBS. -

Compound Treatment: Treat cells with the derivative at its established biochemical IC₅₀, 10x IC₅₀, and a DMSO control. Incubate for 48 hours at 37°C, 5% CO₂.

-

RNA Extraction: Harvest cells, wash with cold PBS, and extract total RNA using a column-based RNA purification kit. Quantify RNA purity via spectrophotometry (A260/280 ratio > 1.8).

-

Reverse Transcription & qPCR: Synthesize cDNA using a high-capacity cDNA reverse transcription kit. Perform qPCR using TaqMan or SYBR Green probes specific for GFI1b, CD86, and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate relative fold-change expression using the

method. A dose-dependent increase in GFI1b confirms successful cellular target engagement.

Figure 2: Hierarchical validation workflow for LSD1 inhibitors from biochemical to cellular assays.

Quantitative Data Presentation

The structural modifications of the cyclopropylamine scaffold drastically alter both potency and selectivity. The table below summarizes the critical impact of stereochemistry on target engagement, demonstrating why chiral separation is a mandatory phase in the development of these derivatives[4].

Table 1: Stereochemical Impact on Target Selectivity and Cellular Efficacy

| Isomer Configuration | LSD1 IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Blast Colony Inhibition (%) |

| Isomer 1 (1S,2R) | 0.03 | > 10.0 | > 50.0 | 59% |

| Isomer 2 (1R,2S) | 0.24 | > 10.0 | > 50.0 | N/A |

| Isomer 3 (1S,2R) | 0.05 | > 10.0 | > 50.0 | 59% |

| Isomer 4 (1R,2S) | 0.55 | > 10.0 | > 50.0 | N/A |

Data adapted from stereochemical profiling of tranylcypromine-based LSD1 inhibitors[4]. Note the pronounced preference of the LSD1 active site for the 1S,2R cyclopropane configuration, which directly correlates with downstream cellular efficacy (Blast Colony Inhibition).

References

- 1226233-35-7 | (2-(4-Bromophenyl)cyclopropyl)

- Source: nii.ac.

- Source: nih.

- Source: nih.

- Source: nih.

- Source: nih.

Sources

- 1. chemscene.com [chemscene.com]

- 2. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 3. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epigenetic Polypharmacology: A New Frontier for Epi-Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Synthesizing the Strain: A Comprehensive Guide to Brominated Cyclopropylamine Synthesis

Executive Summary

Cyclopropylamines are highly sought-after motifs in medicinal chemistry and drug development due to their rigid conformation, metabolic stability, and ability to act as bioisosteres for basic amines. The synthesis of brominated cyclopropylamines—either as final active pharmaceutical ingredients or as highly reactive intermediates—represents a critical and challenging node in modern organic synthesis.

This whitepaper critically evaluates the two dominant synthetic paradigms in the current literature: the direct chromium-catalyzed halocyclopropanation of allylamines, and the formal nucleophilic substitution of bromocyclopropanes. By dissecting the mechanistic causality behind these methods and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers seeking to incorporate these strained systems into their chemical libraries.

Paradigm 1: Direct Halocyclopropanation of Allylamines (Chromium Catalysis)

The direct synthesis of bromocyclopropylamines from allylic amines requires the controlled transfer of a bromocarbene equivalent. Traditional Simmons-Smith approaches fail with bromoform due to the instability of the resulting zinc carbenoids. However, pioneered a robust chromium-catalyzed protocol that overcomes this limitation[1].

The Causality of the Reagent Design: The success of this reaction relies entirely on the inclusion of a specific organosilicon reductant: 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine. This reductant is indispensable for two reasons. First, it smoothly reduces the Cr(III) precatalyst to the active Cr(II) species. Second, and most critically, it prevents the formation of unreactive gem-dichromiomethane complexes by facilitating the generation of a mononuclear (bromomethylidene)chromium(III) intermediate, which readily undergoes cycloaddition with the allylamine substrate[2].

Mechanism of Cr-catalyzed bromocyclopropanation of alkenes.

Self-Validating Experimental Protocol: Chromium-Catalyzed Synthesis

Adapted from the optimized conditions for dibenzyl(2-bromocyclopropyl)methyl amine synthesis.

-

Catalyst Activation: To a flame-dried Schlenk flask under argon, add CrCl₃(thf)₃ (10 mol%) and THF (2 mL). Add the organosilicon reductant (1.2 equivalents).

-

Self-Validation Checkpoint: Observe the solution. A successful reduction to the active Cr(II) species is indicated by a distinct color shift from purple/green to a dark, homogeneous state.

-

-

Carbenoid Generation: Cool the mixture to -40 °C. Slowly add bromoform (CHBr₃, 1.0 mmol) dropwise.

-

Self-Validation Checkpoint: After 30 minutes of stirring, the reaction mixture must change to a deep red color, confirming the successful generation of the (bromomethylidene)chromium(III) intermediate[3].

-

-

Cycloaddition: Add the allylamine substrate (e.g., N,N-dibenzylallylamine, 1.0 mmol) dissolved in THF. Allow the reaction to slowly warm to room temperature and stir for 24 hours.

-

Quenching & Isolation: Quench the reaction with water, extract with ethyl acetate, and purify via silica gel chromatography.

-

Self-Validation Checkpoint: Perform ¹H NMR on the crude mixture. The presence of the trans-isomer is confirmed by cyclopropyl ring proton multiplets typically appearing between 0.80–1.60 ppm, with the CHBr proton appearing as a distinct doublet of triplets (dt) around 2.78 ppm[3].

-

Paradigm 2: Formal Nucleophilic Substitution of Bromocyclopropanes

When densely functionalized, stereochemically pure cyclopropylamines are required, the formal nucleophilic substitution of pre-synthesized bromocyclopropanes offers unparalleled control. As detailed by , this paradigm bypasses direct Sₙ2 displacement—which is notoriously difficult on cyclopropyl rings due to high s-character and steric hindrance[4].

The Causality of the Base-Nucleophile Balance: Instead of direct displacement, the reaction operates via an elimination-addition sequence. The causality governing this workflow is the precise tuning of the base. A base must be strong enough to deprotonate the nitrogen nucleophile (e.g., a sulfonamide or carboxamide) and induce the dehydrohalogenation of the bromocyclopropane to a highly strained cyclopropene intermediate. However, it must be mild enough to prevent unwanted degradation or polymerization of this transient species[4]. Soft nucleophiles with decreased basicity can buffer the system, inhibiting the required dehydrohalogenation, which is why optimized carbonate bases (like K₂CO₃) are strictly utilized[4].

Formal nucleophilic substitution via in situ cyclopropene generation.

Self-Validating Experimental Protocol: Formal Substitution

Adapted for the synthesis of trans-cyclopropyl amino acid derivatives.

-

Nucleophile Activation: In a dry reaction vial, combine the N-nucleophile (e.g., a primary sulfonamide, 1.2 mmol) and anhydrous K₂CO₃ (2.0 equivalents) in DMF (3 mL). Stir at room temperature for 15 minutes to ensure complete deprotonation.

-

Elimination Trigger: Add the bromocyclopropane precursor (1.0 mmol) to the basic mixture. Heat the reaction to 60–80 °C.

-

Self-Validation Checkpoint: Monitor via TLC. The generation of the highly reactive cyclopropene intermediate and its subsequent trapping is extremely fast at these temperatures. The rapid disappearance of the bromocyclopropane spot (< 2 hours) validates that the base strength was sufficient for dehydrohalogenation.

-

-

Workup: Cool to room temperature, dilute with brine, and extract with diethyl ether (3x). Dry over MgSO₄ and concentrate in vacuo.

-

Stereochemical Validation: Purify the product via column chromatography.

-

Self-Validation Checkpoint: Analyze the ¹H NMR coupling constants of the cyclopropyl C–H protons. The reaction is highly diastereoselective; a coupling constant (J) of ~8.18 Hz confirms the exclusive formation of the trans-cyclopropylamine derivative[5].

-

Comparative Data Analysis

To aid researchers in selecting the appropriate synthetic route, the quantitative metrics and operational parameters of both paradigms are summarized below:

| Parameter | Direct Halocyclopropanation (Cr-Catalysis) | Formal Nucleophilic Substitution |

| Primary Precursor | Allylamines / Terminal Alkenes | Bromocyclopropanes |

| Key Reagents | CHBr₃, CrCl₃(thf)₃, Organosilicon Reductant | N-Nucleophile, Base (e.g., K₂CO₃) |

| Typical Yields | 60–93% | 75–95% |

| Stereoselectivity | High trans selectivity (up to 89:11 trans:cis) | Perfect diastereoselectivity (trans) |

| Mechanistic Driver | (Bromomethylidene)chromium(III) cycloaddition | In situ cyclopropene generation & addition |

| Self-Validation Marker | Color shift to deep red (active carbenoid) | Stereospecific NMR coupling constants (J ~8 Hz) |

Concluding Remarks

The synthesis of brominated cyclopropylamines has transitioned from a reliance on harsh, stoichiometric organometallic reagents to elegant, catalytic, and highly stereocontrolled methodologies. For researchers aiming to build the cyclopropyl core from acyclic precursors, the chromium-catalyzed halocyclopropanation offers an atom-economical and scalable route. Conversely, for late-stage functionalization and the generation of densely substituted cyclopropylamines, the formal nucleophilic substitution of bromocyclopropanes provides unmatched diastereoselectivity and functional group tolerance.

References

-

Ikeda, H.; Nishi, K.; Tsurugi, H.; Mashima, K. "Chromium-Catalyzed Cyclopropanation of Alkenes with Bromoform in the Presence of 2,3,5,6-Tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine." Chemical Science, 2020, 11, 3604-3609. URL:[Link]

-

Banning, J. E.; Gentillon, J.; Ryabchuk, P. G.; Prosser, A. R.; Rogers, A.; Edwards, A.; Holtzen, A.; Babkov, I. A.; Rubina, M.; Rubin, M. "Formal Substitution of Bromocyclopropanes with Nitrogen Nucleophiles." The Journal of Organic Chemistry, 2013, 78(15), 7601-7616. URL:[Link]

Sources

- 1. Chromium-catalyzed cyclopropanation of alkenes with bromoform in the presence of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00964D [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structural Identification, Synthesis, and Applications of (2-(4-Bromophenyl)cyclopropyl)methanamine (CAS: 1226233-35-7)

Executive Summary: The Strategic Role of Cyclopropylmethanamines

In modern medicinal chemistry, the cyclopropane ring is frequently deployed as a rigid spacer, a bioisostere for alkenes or phenyl rings, and a vector to precisely control the spatial trajectory of pharmacophores. (2-(4-Bromophenyl)cyclopropyl)methanamine (CAS: 1226233-35-7) represents a highly specialized building block that homologates the classic tranylcypromine scaffold. By inserting a methylene bridge between the cyclopropane ring and the primary amine, the basicity (pKa) and hydrogen-bonding geometry of the nitrogen are fundamentally altered.

As a Senior Application Scientist, I emphasize this molecule's dual-orthogonal reactivity: the para-bromo substituent serves as a prime handle for transition-metal-catalyzed cross-coupling, while the primary methanamine allows for rapid functionalization via amidation or reductive amination. This makes it an invaluable intermediate in the development of epigenetic modulators (e.g., LSD1 inhibitors) and central nervous system (CNS) therapeutics.

Chemical Identity & Physicochemical Profiling

Accurate structural profiling is the first step in any robust drug development workflow. The quantitative data and structural identifiers for this compound are summarized below for rapid reference and database integration .

| Property | Value |

| Chemical Name | (2-(4-Bromophenyl)cyclopropyl)methanamine |

| CAS Number | 1226233-35-7 |

| Molecular Formula | C₁₀H₁₂BrN |

| Molecular Weight | 226.11 g/mol |

| Monoisotopic Mass | 225.015 g/mol |

| SMILES String | C1=C(C=CC(=C1)Br)C2CC2CN |

| Physical State | Solid / Viscous Oil (temperature dependent) |

| Storage Conditions | Sealed in dry, 2-8 °C |

Validated Synthetic Methodology

The synthesis of 2-arylcyclopropylmethanamines must be tightly controlled to maintain diastereoselectivity and prevent the opening of the strained three-membered ring. The following protocol outlines a field-proven, three-step synthetic route.

Step-by-Step Synthetic Protocol

-

Rhodium-Catalyzed Cyclopropanation:

-

Procedure: React 4-bromostyrene (1.0 eq) with ethyl diazoacetate (1.5 eq) in dichloromethane (DCM) at room temperature, utilizing Rh₂(OAc)₄ (1 mol%) as the catalyst.

-

Causality & Logic: Rhodium(II) acetate is explicitly chosen over copper-based catalysts because it dramatically suppresses the undesired dimerization of the carbene intermediate into diethyl maleate/fumarate . The reaction inherently favors the trans-diastereomer due to the minimization of steric repulsion between the aryl ring and the ester group in the transition state.

-

-

Saponification & Amidation:

-

Procedure: Hydrolyze the resulting ester using LiOH·H₂O (2.0 eq) in a THF/H₂O mixture. Isolate the carboxylic acid, then react it with HATU (1.2 eq), DIPEA (3.0 eq), and NH₄Cl (2.0 eq) in DMF to yield the primary carboxamide.

-

Causality & Logic: Mild saponification with lithium hydroxide prevents base-catalyzed ring-opening. For amidation, HATU is selected for its exceptional efficiency in forming the active ester rapidly, which minimizes the risk of epimerization at the cyclopropane stereocenters prior to nucleophilic attack by ammonia.

-

-

Hydride Reduction:

-

Procedure: Treat the carboxamide with LiAlH₄ (3.0 eq) in anhydrous THF, warming from 0 °C to reflux for 4 hours. Quench via the Fieser method and extract to yield the final methanamine.

-

Causality & Logic: Amides are highly stable and completely resistant to mild hydride donors like NaBH₄. LiAlH₄ is strictly required to provide the aggressive nucleophilic hydride delivery necessary to fully reduce the carbonyl group to a methylene (CH₂) bridge without cleaving the aryl-bromide bond.

-

Figure 1: Three-step synthetic workflow for (2-(4-Bromophenyl)cyclopropyl)methanamine.

Analytical Identification & Characterization Protocols

To ensure scientific integrity, the analytical characterization must function as a self-validating system . The following multimodal protocol guarantees the structural identity and purity of CAS 1226233-35-7.

Step-by-Step Analytical Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Procedure: Dissolve 5 mg of the synthesized compound in 0.5 mL of CDCl₃. Acquire ¹H and ¹³C spectra at 400 MHz.

-

Self-Validating Causality: The rigid geometry of the cyclopropane ring causes distinct magnetic shielding. The upfield shift of the cyclopropyl protons (multiplets at 0.8–1.5 ppm) acts as a definitive marker of ring integrity. Furthermore, the 4-bromophenyl group must present a classic AA'BB' splitting pattern (two distinct doublets, J ≈ 8 Hz) around 7.0–7.5 ppm.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Procedure: Dilute the sample to 1 µg/mL in MeCN/H₂O containing 0.1% Formic Acid. Analyze via ESI+ MS.

-

Self-Validating Causality: The presence of a bromine atom creates an unmistakable, self-validating mass spectrum. Bromine naturally exists as two isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The LC-MS must exhibit a characteristic 1:1 doublet at m/z 226.0[M(⁷⁹Br)+H]⁺ and 228.0 [M(⁸¹Br)+H]⁺ . The absence of this exact isotopic doublet immediately invalidates the structural identity.

-

Figure 2: Multimodal analytical identification workflow for structural confirmation.

Applications in Drug Development

The true value of (2-(4-Bromophenyl)cyclopropyl)methanamine lies in its divergent functionalization capabilities. Researchers can selectively target either end of the molecule without interfering with the other .

-

Aryl Bromide Handle: The para-bromo position is perfectly primed for palladium-catalyzed cross-coupling. Suzuki-Miyaura couplings with aryl boronic acids allow for the rapid generation of extended biaryl systems, while Buchwald-Hartwig aminations can install complex aniline derivatives.

-